8-Benzamidooxyoctyl acetate

Description

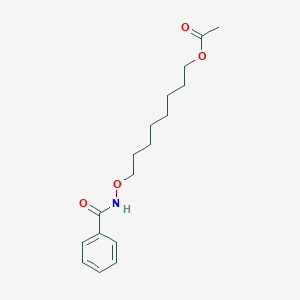

8-Benzamidooxyoctyl acetate is a synthetic ester compound characterized by an octyl chain functionalized with a benzamidooxy group at the 8th position, esterified with acetic acid. The structure combines a long aliphatic chain with aromatic and amide functionalities, conferring unique physicochemical properties.

Properties

CAS No. |

124617-85-2 |

|---|---|

Molecular Formula |

C17H25NO4 |

Molecular Weight |

307.4 g/mol |

IUPAC Name |

8-benzamidooxyoctyl acetate |

InChI |

InChI=1S/C17H25NO4/c1-15(19)21-13-9-4-2-3-5-10-14-22-18-17(20)16-11-7-6-8-12-16/h6-8,11-12H,2-5,9-10,13-14H2,1H3,(H,18,20) |

InChI Key |

XTCHKQXPSSLHSM-UHFFFAOYSA-N |

SMILES |

CC(=O)OCCCCCCCCONC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC(=O)OCCCCCCCCONC(=O)C1=CC=CC=C1 |

Synonyms |

N-ACETOXY-N-OCTYLOXYBENZAMIDE |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl Benzoate (CAS 93-58-3)

- Structure: Simple ester of benzoic acid and methanol.

- Properties : Low molecular weight (136.15 g/mol), high volatility, and solubility in organic solvents.

- Applications : Widely used as a solvent and flavoring agent due to its fruity aroma .

Benzyl Acetate (CAS 140-11-4)

- Structure : Ester of benzyl alcohol and acetic acid.

- Properties : Aromatic ester with moderate polarity (logP ~1.96), used extensively in perfumery for its floral scent .

- Applications : Fragrance component and solvent in cosmetics.

- Contrast : The absence of an amide group and shorter chain reduces its utility in applications requiring hydrogen bonding or controlled hydrolysis.

Benzoin Acetate (CAS 62398-10-1)

- Structure: Acetylated derivative of benzoin (2-hydroxy-1,2-diphenylethanone).

- Properties : Solid at room temperature, with UV-reactive properties.

- Applications : Photoinitiator in polymer chemistry and adhesives .

- Contrast : The diphenyl structure and lack of a long alkyl chain differentiate its reactivity and solubility from 8-benzamidooxyoctyl acetate.

Isobutyl Acetate (CAS 110-19-0)

- Structure: Branched ester of acetic acid and isobutanol.

- Properties : High volatility, low boiling point (117°C), and hydrolytic stability in acidic conditions .

- Applications : Solvent in coatings and inks.

- Contrast : The branched chain enhances steric hindrance, slowing hydrolysis compared to linear esters like this compound.

Data Tables

Table 1: Key Properties of Selected Analogues

| Compound | CAS # | Molecular Weight (g/mol) | logP | Key Applications |

|---|---|---|---|---|

| Methyl benzoate | 93-58-3 | 136.15 | 1.96 | Solvent, flavoring |

| Benzyl acetate | 140-11-4 | 150.17 | 1.96 | Perfumery, cosmetics |

| Benzoin acetate | 62398-10-1 | 270.29 | 3.12 | Photoinitiator, adhesives |

| Isobutyl acetate | 110-19-0 | 116.16 | 1.78 | Industrial solvent |

Table 2: Reactivity Comparison

| Compound | Hydrolysis Rate | Detection Method | Stability |

|---|---|---|---|

| This compound* | Moderate | FeCl3/NH2OH·HCl (amide-specific) | pH-sensitive |

| Methyl benzoate | High | FeCl3/NH2OH·HCl | Low aqueous stability |

| Isobutyl acetate | Low | FeCl3/NH2OH·HCl | High (branched chain) |

*Inferred based on structural features.

Research Findings

- Hydrolysis Kinetics : Linear esters like methyl benzoate hydrolyze faster than branched or amide-functionalized derivatives due to reduced steric hindrance .

- Solubility Trends : Long-chain esters (e.g., this compound) exhibit higher lipophilicity (predicted logP ~4.5) compared to methyl benzoate (logP 1.96), enhancing membrane permeability for drug delivery .

Q & A

Q. How does this compound interact with lipid bilayers in cellular models?

- Methodological Answer :

- Fluorescence Anisotropy : Incorporate dansyl-labeled analogs into liposomes. Measure membrane fluidity changes at varying concentrations.

- MD Simulations : Use GROMACS to model insertion dynamics. Parameters: CHARMM36 forcefield, 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.